[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-(2-aminoethylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate
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Overview
Description
Tallysomycin S3b copper complex is a derivative of tallysomycin, a third-generation bleomycin analog. Tallysomycins are glycopeptide antibiotics isolated from the fermentation broths of Streptoalloteichus hindustanus. These compounds are known for their antitumor and antimicrobial activities . The copper complexation of tallysomycin S3b enhances its biological activity, making it a potent candidate for various therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tallysomycin S3b copper complex involves the biosynthetic derivation of tallysomycin through precursor amine-feeding fermentation. Certain diamines are incorporated into tallysomycins as the terminal amine moiety, resulting in the formation of new derivatives . The copper complex is then formed by chelating the tallysomycin derivative with copper ions. The column is developed with water, and the active eluate is concentrated in vacuo and lyophilized to give a blue powder of the tallysomycin complex in a copper-chelated form .
Industrial Production Methods: Industrial production of tallysomycin S3b copper complex follows similar biosynthetic routes but on a larger scale. The fermentation process is optimized for higher yields, and the purification steps are scaled up to accommodate industrial demands. The use of ultrasonic irradiation in the synthesis process has been explored to improve yields and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: Tallysomycin S3b copper complex undergoes various chemical reactions, including oxidation, reduction, and substitution. The copper ion in the complex plays a crucial role in these reactions, often acting as a catalyst or a reactant.
Common Reagents and Conditions: Common reagents used in the reactions of tallysomycin S3b copper complex include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the complex .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of tallysomycin, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Tallysomycin S3b copper complex has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tallysomycin S3b copper complex involves the generation of reactive oxygen species (ROS) through a Fenton-like reaction. The copper ion in the complex undergoes redox cycling, producing ROS that cause oxidative damage to cellular components, including DNA, proteins, and lipids . The complex also intercalates into the DNA double helix, leading to strand breaks and inhibition of DNA synthesis .
Comparison with Similar Compounds
Bleomycin: A first-generation analog with similar DNA-cleaving properties but lower potency compared to tallysomycin.
Tallysomycin A and B: Other derivatives of tallysomycin with different terminal amine moieties.
Glyoxal-bis(N4-methylthiosemicarbazone) (GTSM): A copper-dependent antibacterial compound with potent activity against methicillin-resistant Staphylococcus aureus.
Uniqueness: Tallysomycin S3b copper complex is unique due to its enhanced biological activity resulting from copper complexation. The presence of copper not only increases its antimicrobial and antitumor efficacy but also introduces new mechanisms of action, such as ROS generation and DNA intercalation .
Properties
CAS No. |
77368-72-0 |
---|---|
Molecular Formula |
C57H87N19O26S2 |
Molecular Weight |
1518.5 g/mol |
IUPAC Name |
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-(2-aminoethylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
InChI |
InChI=1S/C57H87N19O26S2/c1-16-31(73-46(75-44(16)62)21(7-28(60)81)67-9-20(59)45(63)90)48(92)74-33(41(22-10-65-15-68-22)99-56-43(37(86)34(83)26(11-77)98-56)100-55-39(88)42(101-57(64)95)35(84)27(12-78)97-55)50(94)69-17(2)25(80)8-29(82)72-32(18(3)79)49(93)76-51(102-54-38(87)36(85)30(61)19(4)96-54)40(89)53-71-24(14-104-53)52-70-23(13-103-52)47(91)66-6-5-58/h10,13-15,17-21,25-27,30,32-43,51,54-56,67,77-80,83-89H,5-9,11-12,58-59,61H2,1-4H3,(H2,60,81)(H2,63,90)(H2,64,95)(H,65,68)(H,66,91)(H,69,94)(H,72,82)(H,74,92)(H,76,93)(H2,62,73,75) |
InChI Key |
NZHOIRNVDWJTQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCN)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N |
Origin of Product |
United States |
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